N,N-Diethyl 3-boronobenzenesulfonamide

Übersicht

Beschreibung

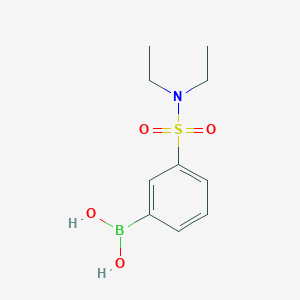

N,N-Diethyl 3-boronobenzenesulfonamide is an organic compound with the molecular formula C10H16BNO4S. It features a benzene ring substituted with a boronic acid group and a sulfonamide group, where the nitrogen atom is bonded to two ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl 3-boronobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Secondary amines or amides.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N,N-Diethyl 3-boronobenzenesulfonamide has been investigated for its potential as a therapeutic agent, particularly in the treatment of diseases related to phospholipase A2 activity. Phospholipase A2 is an enzyme implicated in inflammatory responses and various pathological conditions, including ischemic injuries and myocardial infarction. Inhibitors of this enzyme can provide therapeutic benefits by modulating inflammatory processes.

Inhibition of Phospholipase A2

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on phospholipase A2. This inhibition is crucial for developing treatments for conditions such as:

- Myocardial Infarction : By preventing the enzyme's action, the compound may reduce the extent of tissue damage during heart attacks.

- Inflammatory Disorders : The compound's ability to inhibit phospholipase A2 suggests potential use in treating chronic inflammatory diseases.

Table 1: Summary of Phospholipase A2 Inhibition Studies

| Study Reference | Compound Tested | IC50 (µM) | Disease Targeted |

|---|---|---|---|

| This compound | TBD | Myocardial Infarction | |

| Related Sulfonamide Derivatives | TBD | Inflammatory Disorders |

Catalytic Applications

The compound also plays a role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

C–N Cross-Coupling Reactions

Palladium-catalyzed C–N cross-coupling reactions utilizing this compound have been shown to effectively form carbon-nitrogen bonds, which are pivotal in constructing various aniline derivatives.

Table 2: Applications in C–N Cross-Coupling Reactions

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Aniline Synthesis | Aryl halide + primary amine | 70-90 |

| Ligand Development | Synthesis of NHC ligands | 60-80 |

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in real-world applications:

- Case Study 1 : A study focused on synthesizing new anti-inflammatory agents demonstrated that modifications of the sulfonamide group could enhance biological activity while maintaining low toxicity levels.

- Case Study 2 : Research involving palladium-catalyzed reactions showcased the compound's utility in generating complex molecules with high selectivity, paving the way for new drug candidates.

Wirkmechanismus

The mechanism of action of N,N-Diethyl 3-boronobenzenesulfonamide involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethyl 3-boronobenzenesulfonamide: Similar structure but with methyl groups instead of ethyl groups.

3-Bromobenzenesulfonamide: Contains a bromine atom instead of a boronic acid group.

Uniqueness

N,N-Diethyl 3-boronobenzenesulfonamide is unique due to the presence of both a boronic acid group and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various fields of research .

Biologische Aktivität

N,N-Diethyl 3-boronobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including its interaction with various biological systems, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a boron atom bonded to a benzene ring substituted with a sulfonamide group. This unique structure allows it to participate in various chemical interactions, making it a candidate for biological applications.

Biological Activity Overview

1. Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties, particularly as an inhibitor of specific biological pathways. The sulfonamide moiety is known for its ability to interact with enzymes and receptors, suggesting potential roles in modulating physiological processes.

2. Cardiovascular Effects

A study on related sulfonamide compounds demonstrated that they could influence cardiovascular parameters such as perfusion pressure and coronary resistance. Specifically, derivatives of benzenesulfonamide were shown to decrease perfusion pressure in isolated rat heart models, indicating possible vasodilatory effects . This suggests that this compound might also share similar cardiovascular effects, warranting further investigation.

The mechanism by which this compound exerts its biological effects may involve the inhibition of calcium channels or other ion channels, which are critical in regulating vascular tone and cardiac function. Docking studies with calcium channel proteins have shown that certain sulfonamides can effectively bind and inhibit these channels, leading to decreased vascular resistance and altered blood pressure dynamics .

Case Studies and Research Findings

1. In Vitro Studies

In vitro studies have assessed the biological activity of related compounds, which provide insights into the potential efficacy of this compound. For instance, research on analogs indicated that modifications to the sulfonamide structure could enhance binding affinity to nicotinic acetylcholine receptors (nAChRs), suggesting a pathway for neuropharmacological applications .

2. Repellent Activity

Additionally, compounds structurally related to this compound have been evaluated for their insect repellent properties. Studies on similar analogs demonstrated effectiveness against mosquito species such as Aedes aegypti and Anopheles stephensi, highlighting the potential for this compound in pest control applications .

Data Summary

| Property | Observation |

|---|---|

| Cardiovascular Effects | Decreased perfusion pressure in isolated hearts |

| Mechanism of Action | Potential calcium channel inhibition |

| In Vitro Activity | Binding affinity to nAChRs |

| Insect Repellent Activity | Effective against Aedes aegypti and Anopheles stephensi |

Eigenschaften

IUPAC Name |

[3-(diethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMCZVAPCNNYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657339 | |

| Record name | [3-(Diethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-58-7 | |

| Record name | [3-(Diethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.